molecular formula C15H15N5O3S2 B11501338 ethyl (5-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate

ethyl (5-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate

Cat. No.: B11501338
M. Wt: 377.4 g/mol
InChI Key: CYZDWFGCQDKANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,3,4-thiadiazole derivative featuring a benzimidazole moiety linked via a sulfanyl acetyl amino group and an ethyl acetate ester at the 2-position. The benzimidazole ring is a privileged scaffold in medicinal chemistry, known for its role in targeting enzymes and receptors due to its aromatic and hydrogen-bonding capabilities . The thiadiazole core contributes to metabolic stability and enhances interactions with biological targets, while the ethyl acetate group may influence solubility and pharmacokinetics .

Properties

Molecular Formula

C15H15N5O3S2

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 2-[5-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]acetate

InChI

InChI=1S/C15H15N5O3S2/c1-2-23-13(22)7-12-19-20-15(25-12)18-11(21)8-24-14-16-9-5-3-4-6-10(9)17-14/h3-6H,2,7-8H2,1H3,(H,16,17)(H,18,20,21)

InChI Key

CYZDWFGCQDKANC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

The synthesis of ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE typically involves multiple steps, starting with the preparation of the benzimidazole and thiadiazole intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . The final step involves the esterification of the intermediate with ethyl acetate under controlled conditions to yield the desired compound.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or generating active metabolites.

Conditions Reagents Products Reference
Acidic hydrolysisHCl/H₂O, reflux(5-{[(1H-Benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetic acid
Basic hydrolysisNaOH/EtOH, 60°CSodium salt of the corresponding carboxylic acid
  • Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack by hydroxide ions, while acid hydrolysis follows a protonation-nucleophilic pathway.

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole core participates in nucleophilic substitutions, particularly at the C-2 and C-5 positions, due to electron-deficient nitrogen atoms.

Reaction Type Reagents Products Reference
Nucleophilic substitutionHydrazine, 80°C5-Amino-1,3,4-thiadiazole derivative
Cross-couplingPd(OAc)₂, arylboronic acidsBiaryl-functionalized thiadiazoles
  • Key Finding : Electron-withdrawing groups (e.g., acetamide) enhance electrophilicity at C-5, facilitating substitutions .

Thioether Oxidation

The benzimidazole-linked sulfanyl group (-S-) is susceptible to oxidation, forming sulfoxides or sulfones, which modulate electronic properties and bioactivity.

Oxidizing Agent Conditions Products Reference
H₂O₂RT, 12hSulfoxide derivative
mCPBACH₂Cl₂, 0°C → RTSulfone derivative
  • SAR Note : Sulfone formation increases polarity and may enhance target binding in medicinal applications .

Acetamide Hydrolysis

The acetamide linker can undergo hydrolysis or acyl transfer reactions, enabling structural diversification.

Conditions Reagents Products Reference
Acidic hydrolysisH₂SO₄, reflux5-Amino-1,3,4-thiadiazol-2-ylacetic acid
Enzymatic cleavageProtease (e.g., trypsin)Free amine and acetic acid

Cyclization Reactions

Intramolecular cyclization can occur under thermal or catalytic conditions, forming fused heterocycles.

Conditions Catalyst Products Reference
Microwave irradiationK₂CO₃Benzimidazole-thiadiazolo[3,2-b]quinazolinone
Reflux in DMFCuITricyclic derivatives via C–N bond formation

Metal Coordination

The nitrogen and sulfur atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic properties.

Metal Salt Conditions Complex Type Reference
CuCl₂EtOH, RTOctahedral Cu(II) complex
Fe(NO₃)₃H₂O, 60°CFe(III)-thiadiazole coordination polymer

Comparative Reactivity Table

Functional Group Reactivity Rank Preferred Reaction
Ethyl ester1Hydrolysis → Carboxylic acid
Thioether2Oxidation → Sulfone
Thiadiazole ring3Nucleophilic substitution
Acetamide4Hydrolysis → Amine

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Ethyl (5-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate has been evaluated for its antibacterial and antifungal activities against various pathogens. For instance, studies have shown that related thiadiazole derivatives possess activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi like Aspergillus niger .

Anticancer Potential

The compound's structure suggests potential anticancer properties due to the presence of the benzimidazole and thiadiazole rings. These types of compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including interaction with DNA and modulation of enzymatic pathways related to cancer progression . Preliminary studies indicate that modifications on the aryl substituents can significantly influence their anticancer activity.

Anti-inflammatory Properties

Thiadiazole derivatives are also known for their anti-inflammatory effects. This compound may exert these effects through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways . This property is particularly relevant in the development of new therapeutics for chronic inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

A study conducted on novel thiadiazole derivatives demonstrated that structural variations could lead to enhanced antibacterial activity. The synthesized compounds were screened using the disc diffusion method against several bacterial strains. Results indicated that certain modifications significantly increased efficacy against Escherichia coli and Staphylococcus aureus, suggesting that this compound could follow a similar trend .

CompoundActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
Ethyl (5-{...})ModerateStrongWeak

Case Study 2: Anticancer Activity

In vitro studies on related thiadiazole compounds have shown promising results in inhibiting cancer cell lines. These studies often utilize assays such as MTT or colony formation assays to assess cell viability post-treatment. This compound's ability to induce apoptosis or cell cycle arrest could be evaluated in future research .

Mechanism of Action

The mechanism of action of ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole and thiadiazole rings are known to bind to the active sites of enzymes, inhibiting their activity and leading to the desired therapeutic effects. The compound can also interfere with cellular pathways, such as those involved in cell division and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Profiles

Compound A : Ethyl 2-((5-((2-morpholino-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-thiadiazol-2-yl)thio)acetate ()
  • Structure: Contains a morpholino-substituted benzimidazole linked via a methylene bridge instead of a sulfanyl acetyl group.
  • The morpholino group may enhance solubility compared to the sulfanyl acetyl linkage in the target compound .
Compound B : Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate ()
  • Structure : Features a triazole-thiadiazole hybrid with a sodium carboxylate group.
  • Activity : Exhibited superior intermolecular interaction energy with enzymes compared to reference compounds, suggesting enhanced binding affinity. The ionic carboxylate group improves water solubility but may reduce membrane permeability .
  • Key Difference : The sodium salt form contrasts with the ethyl ester in the target compound, which is more lipophilic and likely better absorbed in vivo.
Compound C : Ethyl 2-[(5-{[4-(tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate ()
  • Structure : Substituted with a tert-butylbenzoyl group instead of benzimidazole.
  • Activity: Not explicitly reported, but tert-butyl groups typically enhance metabolic stability and hydrophobic interactions.
  • Key Difference : The absence of the benzimidazole heterocycle may reduce specificity for targets reliant on aromatic stacking or hydrogen bonding .

Physicochemical Properties

Property Target Compound (Est.) Compound A () Compound B () Compound C ()
Molecular Weight ~450–470 g/mol 471.55 g/mol Not reported 393.44 g/mol
XlogP ~2.6 (analogous) 2.6 Not reported ~3.0 (tert-butyl group)
Hydrogen Bond Donors 1 1 1 1
Hydrogen Bond Acceptors 10 10 8 6

Key Insights :

  • The benzimidazole and ethyl acetate groups in the target compound balance lipophilicity (XlogP ~2.6) and polar surface area, favoring oral bioavailability.
  • Sodium salts (e.g., Compound B) improve solubility but may require prodrug strategies for in vivo efficacy .

Biological Activity

Ethyl (5-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Benzimidazole derivatives are known for their broad-spectrum pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The compound in focus incorporates a benzimidazole moiety linked to a thiadiazole structure, which enhances its biological activity profile. Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery.

2. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with thiadiazole intermediates. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound .

3.1 Antimicrobial Activity

Recent studies have demonstrated that compounds containing the benzimidazole scaffold exhibit potent antimicrobial properties. This compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

Pathogen Activity Reference
Staphylococcus aureusModerate to high
Escherichia coliModerate
Saccharomyces cerevisiaeModerate

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

3.2 Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have indicated that it effectively inhibits the proliferation of cancer cells across various lines:

Cell Line IC50 (μM) Assay Type
HCC8276.262D Assay
NCI-H3586.482D Assay
A5499.483D Assay

These findings suggest that this compound may serve as a promising candidate for further development as an antitumor agent due to its selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells .

4. Structure-Activity Relationships (SAR)

The biological activity of benzimidazole derivatives is often linked to specific structural features. The presence of the thiadiazole ring and the benzimidazole nucleus contributes significantly to the compound's potency:

  • Benzimidazole Moiety : Imparts broad-spectrum bioactivity.
  • Thiadiazole Ring : Enhances interaction with biological targets.

Research indicates that modifications at specific positions on the benzimidazole or thiadiazole can lead to improved efficacy and selectivity .

Case Study 1: Antimicrobial Efficacy

A study evaluating a series of benzimidazole derivatives found that those with a thiadiazole substituent exhibited enhanced antimicrobial activity compared to their non-thiadiazole counterparts, highlighting the importance of this structural feature in drug design.

Case Study 2: Antitumor Potential

In a comparative analysis involving several benzimidazole derivatives against lung cancer cell lines, this compound demonstrated superior activity compared to traditional chemotherapeutic agents, suggesting its potential as an alternative treatment option .

6. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its antimicrobial and antitumor properties position it as a valuable candidate in drug development pipelines targeting infectious diseases and cancer therapies.

Q & A

Q. What are the established synthetic routes for ethyl (5-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate, and how can reaction conditions be optimized?

The compound is synthesized via a two-step protocol:

Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide under reflux to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.

Alkylation : The intermediate is alkylated with ethyl bromoacetate or analogous reagents. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry of alkylating agents .
Key validation : Monitor reaction progress via TLC (chloroform:methanol, 7:3) and confirm purity via elemental analysis and ¹H NMR .

Q. How is structural characterization performed for this compound and its analogs?

  • Spectroscopic methods : ¹H NMR (to confirm ethyl ester protons and benzimidazole aromaticity), IR (amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (to verify molecular ion peaks).
  • X-ray crystallography : Resolve ambiguities in thiadiazole-benzimidazole connectivity (e.g., bond angles, torsion angles) .
  • Elemental analysis : Ensure <1% deviation from theoretical C/H/N/S values .

Q. What in vitro assays are recommended for preliminary screening of biological activity?

  • Anticancer : NCI-60 cell line panel or MTT assays (IC₅₀ determination).
  • Anticonvulsant : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models.
  • Dose-response curves : Use concentrations from 1 µM to 100 µM to assess potency thresholds .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • Molecular docking : Screen against targets like γ-aminobutyric acid (GABA) receptors (anticonsulvant) or topoisomerase II (anticancer). Use AutoDock Vina with AMBER force fields.
  • QSAR studies : Correlate substituent electronegativity (e.g., benzimidazole sulfanyl groups) with logP and IC₅₀ values .
  • Reaction path simulations : Apply quantum chemical calculations (DFT/B3LYP) to predict regioselectivity in alkylation steps .

Q. How should researchers resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?

  • Multi-parametric analysis : Control variables such as cell passage number, serum concentration, and incubation time.
  • Orthogonal validation : Confirm anticancer activity via apoptosis assays (Annexin V/PI) alongside MTT data.
  • Meta-analysis : Compare results with structurally related compounds (e.g., 5-arylidine-thiadiazoles) to identify scaffold-specific trends .

Q. What strategies improve solubility and bioavailability without compromising thiadiazole-benzimidazole pharmacophore integrity?

  • Prodrug design : Replace the ethyl ester with PEGylated or glycosylated esters for enhanced aqueous solubility.
  • Co-crystallization : Use cyclodextrins or sulfobutyl ethers to form inclusion complexes .
  • Salt formation : Test hydrochloride or sodium salts (e.g., via hydrazide intermediates) .

Q. How can reaction scalability be achieved while minimizing byproducts?

  • Flow chemistry : Implement continuous-flow reactors for heterocyclization (residence time: 30–60 min at 80°C).
  • Catalytic optimization : Use KI or phase-transfer catalysts (e.g., TBAB) to accelerate alkylation .
  • Byproduct profiling : Analyze via HPLC-MS (C18 column, acetonitrile/water gradient) to identify and eliminate side products .

Q. What analytical methods are suitable for stability testing under physiological conditions?

  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C for 24–72 hours.
  • LC-MS/MS : Quantify degradation products (e.g., hydrolysis of the ethyl ester to carboxylic acid derivatives) .
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months to predict shelf life .

Q. How can researchers leverage structural analogs to explore structure-activity relationships (SAR)?

  • Substituent variation : Synthesize derivatives with:
    • Benzimidazole modifications : Replace sulfanyl with methyl or nitro groups.
    • Thiadiazole substitutions : Introduce amino or phenyl groups at position 5.
  • Biological testing : Compare IC₅₀ values across analogs to identify critical pharmacophoric elements .

Methodological Challenges and Solutions

Q. Addressing low yields in the alkylation step

  • Solution : Pre-activate the thiol intermediate with NaH or K₂CO₃ before adding ethyl bromoacetate.
  • Evidence : Yields improve from ~40% to >70% under anhydrous DMF conditions .

Q. Mitigating cytotoxicity false positives in anticancer assays

  • Solution : Include a counter-screen for ROS generation (e.g., DCFDA assay) to distinguish true antiproliferative effects from oxidative stress artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.